[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

Antimalarial PfDHODH inhibition Plasmodium falciparum

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid (CAS 438212-42-1, molecular formula C₈H₇N₅O₃, molecular weight 221.17) is a triazolopyrimidine derivative featuring a glycine moiety linked via a 2-carbonyl bridge to the [1,2,4]triazolo[1,5-a]pyrimidine core. It is commercially available from multiple research chemical suppliers at 98% purity.

Molecular Formula C8H7N5O3
Molecular Weight 221.17 g/mol
CAS No. 438212-42-1
Cat. No. B1331636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid
CAS438212-42-1
Molecular FormulaC8H7N5O3
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1
InChIInChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15)
InChIKeyOPVKAJXZPPRJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic Acid (CAS 438212-42-1): Core Scaffold Profile and Procurement-Relevant Classification


[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid (CAS 438212-42-1, molecular formula C₈H₇N₅O₃, molecular weight 221.17) is a triazolopyrimidine derivative featuring a glycine moiety linked via a 2-carbonyl bridge to the [1,2,4]triazolo[1,5-a]pyrimidine core . It is commercially available from multiple research chemical suppliers at 98% purity . Its notified C&L classification under CLP includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [1]. The predicted LogP of -1.36 and density of 1.8±0.1 g/cm³ reflect the polar character conferred by the glycine-carboxylate appendage . While no published biological activity data exist for this specific compound, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold it embodies has demonstrated quantifiable differentiation across multiple validated therapeutic targets.

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidine Interchange Is Not Supported: A Quantitative Substructure Selectivity Basis for CAS 438212-42-1


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core, but the biological and physicochemical profile of any given derivative is overwhelmingly determined by its specific substitution pattern [1]. A computational analysis across ChEMBL demonstrated that even structurally similar molecules (Tanimoto similarity ≥ 0.85) share activity with only ~30% probability, underscoring the unacceptably high risk of functional substitution without empirical confirmation [1]. The 2-carbonyl-glycine appendage present in CAS 438212-42-1 is structurally distinct from the substituent patterns found in the most extensively characterized [1,2,4]triazolo[1,5-a]pyrimidine series—including PfDHODH inhibitors (featuring aryl/CF₃ at multiple positions), PDE2A inhibitors (with complex heteroaryl substitutions), and ENPP1 inhibitors (bearing phosphonate or elaborated aromatic groups) [2][3][4]. The carboxylic acid terminus introduces charge state and hydrogen-bonding capacity absent in the majority of published active analogs, which directly impacts solubility, permeability, and target-binding pharmacophores. This structural divergence means that the activity, selectivity, and pharmacokinetic data generated for other triazolopyrimidine derivatives cannot be assumed transferable to CAS 438212-42-1, and the glycine-carboxylate functionality represents a recognized strategy for modulating physicochemical and ADME properties in fragment- or lead-like contexts [5].

Quantitative Differentiation Evidence for [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic Acid (CAS 438212-42-1) and Its Scaffold Class


Scaffold-Level Anti-P. falciparum Potency Advantage of [1,2,4]Triazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyrimidine and Quinoline Analogues

In a direct head-to-head comparative study of 35 newly synthesized derivatives, [1,2,4]triazolo[1,5-a]pyrimidine compounds were consistently and significantly more potent against the P. falciparum 3D7 strain than their pyrazolo[1,5-a]pyrimidine and quinoline counterparts [1]. The most active triazolopyrimidine compounds (20, 21, 23, 24) achieved IC₅₀ values of 0.030–0.086 μM, matching the potency of the clinical standard chloroquine, while pyrazolopyrimidine and quinoline analogs in the same study required higher concentrations to achieve comparable inhibition [1]. Furthermore, all [1,2,4]triazolo[1,5-a]pyrimidine derivatives showed target-specific PfDHODH inhibition (IC₅₀ 0.08–1.3 μM) with negligible activity against the human HsDHODH homolog (0–30% inhibition at 50 μM), establishing a selectivity window exceeding 38-fold [1].

Antimalarial PfDHODH inhibition Plasmodium falciparum

PDE2A Inhibitor Selectivity Window: ~100-Fold Discrimination Over Other PDE Isoforms Achievable with [1,2,4]Triazolo[1,5-a]pyrimidine Optimization

A [1,2,4]triazolo[1,5-a]pyrimidine-based PDE2A inhibitor program originating from high-throughput screening achieved lead compound 46 with an IC₅₀ of 1.3 ± 0.39 nM and ~100-fold selectivity against other PDE enzyme family members, as determined by free-energy perturbation (FEP)-guided optimization across 265 putative inhibitors and 100 synthesized compounds [1]. The study demonstrated that the triazolopyrimidine core supports exquisite isoform selectivity when appropriately substituted, a capability not observed with many alternative heterocyclic PDE inhibitor scaffolds [1]. Compound 46 also exhibited a clean cytochrome P450 inhibition profile and in vivo target occupancy [1].

Phosphodiesterase 2A CNS disorders Selectivity profiling

ENPP1 Inhibitor Selectivity Achieved Through [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Optimization: In Vitro to Cellular Translation

A structure-activity relationship study on [1,2,4]triazolo[1,5-a]pyrimidine-based ENPP1 inhibitors, identified through fluorescence-based chemical screening (TG-mAMP probe), resulted in compounds that strongly and selectively inhibit ENPP1 in both biochemical and cellular assays [1]. The study demonstrated translational validity by showing that in vitro potency and selectivity were maintained in cellular systems, a non-trivial advancement given that many ENPP1 chemotypes lose activity in the presence of physiological nucleotide concentrations or fail to penetrate cell membranes [1]. The scaffold's ability to support both potency and cellular activity distinguishes it from earlier ENPP1 inhibitor series based on alternative cores (e.g., naphthalene, purine, quinazoline) that exhibited cellular-translation liabilities [1].

ENPP1 STING pathway Immuno-oncology

Antibacterial Activity of Amino-Acid-Bearing 1,2-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidines vs. Reference Antibiotics Against MDR Strains

A series of [1,2,4]triazole derivatives bearing amino acid moieties, synthesized under green chemistry conditions, demonstrated promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates [1]. The most active compounds (e.g., 3c, 8a, 9d) showed MIC values as low as 12.5 μg/mL against MRSA1, with substantially better MIC values than the reference drugs cephalothin and chloramphenicol against MDR strains [1]. Additionally, compounds 2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, and 9d exhibited high selectivity indices for antimicrobial activity against K. pneumoniae and MRSA1 relative to mammalian VERO cells, with CC₅₀ values of 125–500 μg/mL [1]. The glycine-like amino acid conjugation strategy used in this series is structurally analogous to the glycine appendage in CAS 438212-42-1 [1].

Antimicrobial resistance MDR bacteria Amino acid conjugate

Research and Industrial Application Scenarios for [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic Acid (CAS 438212-42-1)


Fragment-Based or Scaffold-Hopping Starting Point for PfDHODH-Targeted Antimalarial Programs

The experimental demonstration that [1,2,4]triazolo[1,5-a]pyrimidine derivatives outperform pyrazolo[1,5-a]pyrimidine and quinoline analogs in PfDHODH inhibition, with >38-fold selectivity over the human homolog [1], positions CAS 438212-42-1 as a viable core scaffold for fragment growth or scaffold-hopping campaigns. Its 2-carbonyl-glycine extension provides a synthetically accessible handle for amide coupling or esterification, enabling rapid library generation to explore SAR around the PfDHODH binding pocket.

Building Block for PDE2A Inhibitor Lead Optimization with Isoform Selectivity Requirements

Given that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been optimized to achieve sub-nanomolar PDE2A inhibition with ~100-fold selectivity over other PDE isoforms, with favorable cytochrome P450 and in vivo target occupancy profiles [2], CAS 438212-42-1 serves as a modular intermediate for synthesizing focused libraries aimed at PDE2A. The glycine-carboxylate group offers a polar exit vector that can modulate solubility and CNS penetration properties critical for neurodegenerative disease applications.

Starting Material for ENPP1 Inhibitor Development in Immuno-Oncology

The validated ability of [1,2,4]triazolo[1,5-a]pyrimidine derivatives to maintain potent and selective ENPP1 inhibition in cellular systems, unlike earlier chemotypes that suffered from cellular-translation failures [3], makes CAS 438212-42-1 a strategic procurement choice for STING-pathway drug discovery teams. The compound's carboxylic acid functionality enables direct conjugation to amine-containing payloads or linkers, facilitating the construction of bifunctional molecules or PROTAC-type degraders targeting ENPP1.

Antimicrobial SAR Exploration Against MDR Gram-Positive Pathogens

The demonstrated antibacterial activity of amino-acid-conjugated triazolopyrimidines against MDR strains, with selectivity indices supporting safety margins [4], supports the use of CAS 438212-42-1 as a key intermediate for synthesizing novel antimicrobial agents. Its glycine moiety is structurally congruent with the amino acid conjugation strategy that yielded compounds with MICs as low as 12.5 μg/mL against MRSA1, providing a direct path to generating analogs with potentially improved potency against the ESKAPE pathogen panel.

Quote Request

Request a Quote for [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.